molecular formula C20H21BrN2O4 B269073 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

カタログ番号 B269073
分子量: 433.3 g/mol
InChIキー: UMMZCTCBVZIMQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of cytokines, which play a crucial role in the immune system. BMS-986165 has shown promising results in preclinical studies and is being investigated as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

作用機序

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide blocks the downstream signaling of these cytokines, which are known to play a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFNs, both in vitro and in vivo. This leads to a reduction in inflammation and tissue damage in various autoimmune diseases. 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have an immunomodulatory effect, reducing the activation and proliferation of T cells and B cells.

実験室実験の利点と制限

One of the main advantages of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, the long-term safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases.

将来の方向性

For the research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide include clinical trials in humans to determine its safety and efficacy in treating autoimmune diseases. Further studies are also needed to investigate the long-term effects of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide on the immune system and to identify potential biomarkers for patient selection and monitoring. Additionally, the combination of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide with other immunomodulatory agents may have synergistic effects and could be explored in future studies.

合成法

The synthesis method of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting with the reaction of 3-(4-morpholinylcarbonyl)aniline with 2-(4-bromo-3-methylphenoxy)acetyl chloride to form 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was found to significantly reduce skin inflammation and improve skin histology. In a mouse model of lupus, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was shown to reduce autoantibody production and kidney damage. In a mouse model of inflammatory bowel disease, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was found to reduce inflammation and improve gut histology.

特性

製品名

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

分子式

C20H21BrN2O4

分子量

433.3 g/mol

IUPAC名

2-(4-bromo-3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-11-17(5-6-18(14)21)27-13-19(24)22-16-4-2-3-15(12-16)20(25)23-7-9-26-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,22,24)

InChIキー

UMMZCTCBVZIMQZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

正規SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。